molecular formula C12H20BFN2O2 B1446948 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1628214-30-1

5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1446948
CAS No.: 1628214-30-1
M. Wt: 254.11 g/mol
InChI Key: WXJFIYCXYOQETF-UHFFFAOYSA-N
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Description

The compound 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a pyrazole core substituted at positions 1, 4, and 3. Key structural attributes include:

  • Position 1: A bulky isopropyl group, which enhances steric hindrance and may influence solubility and reactivity.
  • Position 4: A tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group, a critical functional moiety for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science.
  • Position 5: A fluorine atom, which modulates electronic properties and bioavailability.

Its primary applications may include serving as an intermediate in drug discovery, leveraging the boronate group for further derivatization .

Properties

IUPAC Name

5-fluoro-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BFN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFIYCXYOQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628214-30-1
Record name 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Biological Activity

5-Fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a fluorine atom and a tetramethyl dioxaborolane moiety. Its structure can be represented as follows:

CxHyFNzOaBb\text{C}_x\text{H}_y\text{F}\text{N}_z\text{O}_a\text{B}_b

where xx, yy, zz, aa, and bb represent the number of each atom in the molecular formula. The presence of fluorine and boron contributes to its unique chemical properties, influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity
Recent studies have highlighted its potential as an antimicrobial agent. In vitro tests have shown that the compound has significant activity against various strains of bacteria and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL

These results suggest that the compound could be a candidate for treating infections caused by resistant strains of bacteria .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving L1210 mouse leukemia cells, it demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for further development as an anticancer therapeutic agent .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, which is critical in various signaling pathways associated with cancer progression.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA, leading to disruption of nucleic acid synthesis in rapidly dividing cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

ParameterValue
Oral Bioavailability31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Toxicity (in vivo)No acute toxicity at 2000 mg/kg

These parameters suggest favorable pharmacokinetic properties that warrant further investigation .

Case Studies

A notable case study involved a series of analogs derived from this compound, which were tested against various cancer cell lines. The results showed that modifications to the dioxaborolane moiety enhanced potency against specific targets while maintaining low toxicity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Boronate Esters

1-(Difluoromethyl)-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
  • Substituents : Difluoromethyl (position 1) and pinacol boronate (position 4).
  • Key Differences : The isopropyl group in the target compound is replaced by a smaller, electronegative difluoromethyl group.
  • Properties :
    • Density : 1.10 ± 0.1 g/cm³
    • Boiling Point : 380.9 ± 22.0 °C
    • pKa : 0.95 ± 0.10
  • Applications : Used in cross-coupling reactions; the difluoromethyl group may enhance metabolic stability compared to isopropyl .
4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
  • Substituents : Unsubstituted pyrazole core with boronate at position 4.
  • Key Differences : Lacks fluorine and isopropyl groups, simplifying synthesis but reducing steric and electronic complexity.
  • Synthesis : Produced via reflux in 1,2-dichloroethane, yielding 84.1% .
  • Applications : A versatile precursor for functionalizing pyrazole scaffolds .
Comparative Analysis
Property Target Compound 1-(Difluoromethyl)-Analog 4-Boronate-Pyrazole
Position 1 Subst. Isopropyl Difluoromethyl H (unsubstituted)
Boronate Position 4 4 4
Density (g/cm³) Not reported 1.10 ± 0.1 Not reported
pKa Not reported 0.95 ± 0.10 Not reported
Synthetic Yield Not reported Not reported 84.1%

Pyrazole Derivatives with Halogen and Aryl Substituents

4-(4-Halophenyl)-2-(Pyrazolyl)Thiazoles (Compounds 4 and 5)
  • Substituents : Chlorophenyl (4) or bromophenyl (5) at position 4; fluorophenyl-triazole-pyrazole-thiazole hybrid.
  • Key Differences : Thiazole and triazole rings introduce rigidity; halogen substituents (Cl/Br) affect intermolecular interactions.
  • Crystal Structure : Isostructural with triclinic symmetry (P̄1); two independent molecules per asymmetric unit. Fluorophenyl groups adopt perpendicular orientations relative to the pyrazole plane .
  • Applications : Antimicrobial activity reported for chlorophenyl analogs .
DHODH Inhibitors (Compounds 8o–10f)
  • Substituents : Pyrazole linked to pyridine/pyridazine with alkoxy and aryloxy groups.
  • Key Differences: Lack boronate esters but feature cyclopropyl and difluorophenoxy groups for target engagement.
  • Synthesis : Microwave-assisted reactions in acetonitrile at 180°C for 6 hours .
  • Applications : Potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a therapeutic target in autoimmune diseases .

Substituent Effects on Reactivity and Bioactivity

  • Boronate Esters : The pinacol boronate in the target compound enables cross-coupling, a feature absent in halogenated analogs (e.g., compounds 4 and 5). This functional group is critical for late-stage diversification in drug development .
  • Fluorine vs. Halogens : Fluorine at position 5 enhances electronegativity and metabolic stability compared to chlorine/bromine in thiazole derivatives .
  • Steric Effects : The isopropyl group in the target compound may reduce aggregation propensity compared to planar aryl groups in DHODH inhibitors .

Notes on Evidence and Limitations

  • pyridine) preclude direct pharmacological comparisons.
  • Sources : Patents (e.g., EP 4086245A1) focus on synthetic routes, while journals emphasize crystallography and bioactivity, highlighting the need for interdisciplinary analysis .

Q & A

Basic Research Question

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorination (δ ≈ -120 ppm for C-F) and 11B^{11}\text{B} NMR for boronic ester identification (δ ≈ 30–35 ppm) .
  • XRD : Employ single-crystal X-ray diffraction (SHELXL-97) to resolve regiochemical ambiguities (e.g., pyrazole substitution pattern). Refinement parameters (R1 < 0.05) ensure accuracy .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 281.1 [M+H]+) validates molecular formula (C12H18BFN2O2).

How do solvent polarity and catalyst choice influence the compound’s performance in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize the boronate intermediate, enhancing coupling efficiency. Water content >10% can hydrolyze the boronic ester .
  • Catalyst Screening : Test Pd catalysts (Pd(OAc)2, PdCl2(dppf)) with ligands (XPhos, SPhos). Ligand bulkiness reduces steric hindrance at the pyrazole 4-position.
  • Kinetic Analysis : Use in situ IR or 19F^{19}\text{F} NMR to monitor reaction progress. Optimize turnover frequency (TOF) by adjusting Pd loading (0.5–2 mol%).

What strategies resolve contradictions in reported synthetic yields for analogous pyrazole-boronic esters?

Advanced Research Question
Discrepancies often arise from:

  • Impurity Profiles : Side reactions (e.g., protodeboronation) reduce yields. Use LC-MS to identify byproducts and adjust protecting groups (e.g., pinacol vs. neopentyl glycol esters) .
  • Moisture Sensitivity : Boronic esters hydrolyze readily. Compare yields under strict anhydrous vs. ambient conditions .
  • Catalyst Deactivation : Pd black formation in polar solvents. Add stabilizing agents (e.g., TBAB) or switch to air-stable precatalysts (e.g., Pd(OAc)2/XPhos) .

How can computational modeling guide the design of derivatives with improved metabolic stability for medicinal applications?

Advanced Research Question

  • Metabolite Prediction : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., boronic ester hydrolysis).
  • DFT Studies : Calculate bond dissociation energies (BDEs) for C-F (≈485 kJ/mol) and B-O (≈340 kJ/mol) to prioritize stable substituents .
  • In Silico Docking : Model interactions with cytochrome P450 enzymes (CYP3A4) to predict oxidation pathways.

What are the challenges in achieving enantioselective synthesis of chiral derivatives, and how can they be addressed?

Advanced Research Question

  • Chiral Center Formation : The isopropyl group at N1 can induce chirality. Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation or asymmetric catalysis (e.g., BINOL-phosphoric acids) .
  • Resolution Methods : Apply chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipases in tert-butyl methyl ether) .

How does the compound’s solid-state packing affect its reactivity and stability?

Basic Research Question

  • Crystallography : Analyze XRD data (e.g., CCDC entries) for intermolecular interactions (e.g., C-F⋯H hydrogen bonds, π-stacking). Tight packing may reduce solubility but enhance thermal stability .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) to correlate crystal defects (via PXRD) with decomposition rates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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